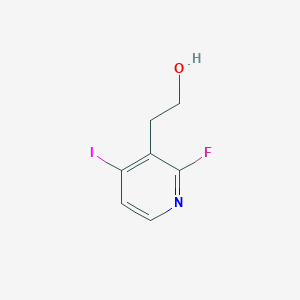
2-Fluoro-4-iodopyridine-3-ethanol
Cat. No. B8760367
M. Wt: 267.04 g/mol
InChI Key: SMXHEVJKRZDEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09200004B2
Procedure details


Potassium phosphate (10.0 g, 47.1 mmol) was added to a solution of 2-(2-fluoro-4-iodopyridin-3-yl)ethanol (3.13 g, 11.7 mmol) in 1,4-dioxane (100 mL). The mixture was heated under reflux for 36 h. The reaction mixture was filtered, and the filter cake was washed with EtOAc. The combined filtrates were concentrated under reduced pressure. The residue was dissolved in DCM (100 mL), washed with brine (2×100 mL), dried over Na2SO4 and concentrated under reduced. The resulting residue (2.55 g) containing the sub-title compound was used in the next step directly without further purification. LCMS calc. for C7H7INO (M+H)+: m/z=247.9. found 248.0.
Name
Potassium phosphate
Quantity
10 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[K+].[K+].[K+].F[C:10]1[C:15]([CH2:16][CH2:17][OH:18])=[C:14]([I:19])[CH:13]=[CH:12][N:11]=1>O1CCOCC1>[I:19][C:14]1[CH:13]=[CH:12][N:11]=[C:10]2[O:18][CH2:17][CH2:16][C:15]=12 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
Potassium phosphate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3.13 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=CC(=C1CCO)I
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 36 h
|
|
Duration
|
36 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in DCM (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting residue (2.55 g) containing the sub-title compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used in the next step directly without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC1=C2C(=NC=C1)OCC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
